2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound contains several structural components, including a benzo[d][1,3]dioxol-5-yl group, an imidazolidin-2-one group, and a benzo[d]thiazol-2-yl group . These groups are common in many biologically active compounds and pharmaceuticals.
Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the imidazole ring might undergo reactions at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the imidazole ring might influence its solubility and stability .Scientific Research Applications
Antibacterial and Antifungal Properties
Research on derivatives of the specified compound has demonstrated significant antibacterial and antifungal activities. For instance, compounds synthesized from related chemicals have shown excellent in vitro activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, as well as antifungal activity against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022). Another study highlighted the synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives as potent antibacterial agents (Borad, Bhoi, Parmar, & Patel, 2015).
Antioxidant and Anti-inflammatory Properties
Several derivatives exhibit good antioxidant activity, such as inhibiting lipid peroxidation and scavenging of DPPH radicals, along with significant anti-inflammatory effects. For example, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds have been evaluated for their antioxidant and anti-inflammatory activities, with some demonstrating notable efficacy in both assays (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Anticonvulsant and Anticancer Activities
Research into the anticonvulsant and anticancer potentials of derivatives has yielded promising results. Compounds have been synthesized and evaluated for their effectiveness in inhibiting convulsions and their potential against various cancer cell lines. Some compounds have shown significant anticonvulsant activity and promising anticancer properties against leukemia, melanoma, lung, colon, and other types of cancer cells (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Mechanism of Action
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c24-17(21-18-20-13-3-1-2-4-16(13)28-18)10-22-7-8-23(19(22)25)12-5-6-14-15(9-12)27-11-26-14/h1-6,9H,7-8,10-11H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWCNMJBNAQJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC3=CC=CC=C3S2)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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